2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Description
This compound is a quinazoline-based derivative featuring a sulfanyl-acetamide linker connecting a 4-[(2-methoxyethyl)amino]-substituted quinazoline core to a 3-methyl-1H-pyrazole-5-yl group. Quinazoline scaffolds are widely explored in medicinal chemistry due to their versatility in targeting kinases and other enzymes . The 3-methylpyrazole substituent contributes to hydrophobic interactions and metabolic stability . This compound’s design aligns with strategies for kinase inhibitor development, particularly targeting ATP-binding pockets or allosteric sites .
Properties
IUPAC Name |
2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-11-9-14(23-22-11)20-15(24)10-26-17-19-13-6-4-3-5-12(13)16(21-17)18-7-8-25-2/h3-6,9H,7-8,10H2,1-2H3,(H,18,19,21)(H2,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOVOZBDRDGVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline and pyrazole intermediates. These intermediates are then coupled through a series of reactions involving sulfanyl and acetamide groups. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as dioxane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the quinazoline or pyrazole rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinazoline and pyrazole derivatives.
Medicine: This compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: It might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline-Based Analogues
- IPPQ (2-(3,5-Dimethylisoxazol-4-yl)-N-((4-((3-phenylpropyl)amino)quinazolin-2-yl)methyl)acetamide): IPPQ shares the quinazoline core but replaces the sulfanyl-acetamide linker with a methylacetamide bridge. It targets the CaVα-β protein-protein interaction, demonstrating the role of quinazoline in disrupting large surface interfaces.
- Belonosudil (2-(3-{4-[(1H-Indazol-5-yl)amino]quinazolin-2-yl}phenoxy)-N-(propan-2-yl)acetamide): Belonosudil incorporates a phenoxy-acetamide linker and an indazolyl group, optimizing ROCK kinase inhibition. Its larger aromatic system (indazole vs. pyrazole) may enhance potency but reduce solubility relative to the target compound’s compact pyrazole .
Sulfanyl-Acetamide Derivatives
- 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides: These triazole derivatives exhibit anti-exudative activity (e.g., 10 mg/kg dose showing 45–60% inhibition in rat models). The furan and triazole groups confer distinct electronic effects compared to the quinazoline-pyrazole system, suggesting divergent biological targets .
2-[(4-Ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide :
This compound replaces quinazoline with a triazole-pyridine scaffold. Its biphenylacetamide tail enhances hydrophobic binding but may limit cell permeability compared to the target compound’s pyrazole .
Pyrazole-Containing Analogues
- N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide: This derivative uses a thiazole-pyrazole hybrid structure. The thiazole ring introduces additional hydrogen-bonding sites, but the lack of a sulfanyl linker reduces flexibility .
Pharmacological and Physicochemical Data Comparison
Key Observations:
- Quinazoline vs. Triazole Cores : Quinazoline derivatives generally exhibit higher kinase affinity due to planar aromaticity and hydrogen-bonding capacity, whereas triazole-based compounds prioritize metabolic stability .
- Sulfanyl Linker Impact: The sulfanyl group in the target compound may facilitate reversible covalent binding or metal coordination, a feature absent in methyl- or phenoxy-linked analogues .
- Pyrazole vs.
Biological Activity
The compound 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide , often referred to as K297-0299, is a derivative of quinazolin and pyrazole, which have been recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of quinazoline and pyrazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing similar structural motifs demonstrate potent antifungal and antibacterial activities against various pathogens, including Candida albicans and Cryptococcus neoformans .
| Compound | Activity | Target Pathogen |
|---|---|---|
| K297-0299 | Antifungal | Candida albicans |
| K297-0299 | Antibacterial | Staphylococcus aureus |
Antitumor Activity
Quinazoline derivatives are well-documented for their anticancer properties. K297-0299 has been evaluated in various in vitro assays, showing inhibition of cancer cell proliferation. The compound's mechanism may involve the modulation of signaling pathways associated with cell survival and apoptosis .
Enzyme Inhibition
The compound has been assessed for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown potential as an inhibitor of kinases involved in cancer progression, particularly those linked to the MAPK signaling pathway .
Case Studies
- Antifungal Efficacy : A study conducted on various azomethine derivatives demonstrated that compounds with similar structures to K297-0299 exhibited significant antifungal activity against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antifungal agents .
- Antitumor Studies : In a series of assays evaluating the cytotoxic effects of quinazoline derivatives on human cancer cell lines, K297-0299 displayed IC50 values in the low micromolar range, indicating strong antitumor potential .
Mechanistic Insights
The biological activity of K297-0299 can be attributed to its ability to interact with various biological targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
